4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide
Description
The compound 4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide features a benzamide core substituted at the para position with a dimethylsulfamoyl group. The N-linked pyrazole ring is further modified by an oxan-4-ylmethyl (tetrahydropyran-methyl) substituent. The tetrahydropyran group may enhance solubility and metabolic stability compared to purely aromatic substituents .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-21(2)27(24,25)17-5-3-15(4-6-17)18(23)20-16-11-19-22(13-16)12-14-7-9-26-10-8-14/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKAZTJHVQDOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction and Sulfamoylation
4-Nitrobenzoic acid undergoes catalytic hydrogenation (H₂, Pd/C) in ethanol at 25°C to yield 4-aminobenzoic acid. Subsequent sulfamoylation with dimethylsulfamoyl chloride in dichloromethane (DCM) at 0–5°C produces 4-(dimethylsulfamoyl)benzoic acid. Triethylamine is critical for neutralizing HCl byproducts.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitro reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 92 |
| Sulfamoylation | ClSO₂NMe₂, Et₃N, DCM, 0–5°C | 85 |
Activation to Acid Chloride
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2h). Excess SOCl₂ is removed via distillation, yielding 4-(dimethylsulfamoyl)benzoyl chloride as a pale-yellow oil.
Preparation of 1-[(Oxan-4-yl)Methyl]-1H-Pyrazol-4-Amine
The pyrazole fragment is synthesized via alkylation of 4-aminopyrazole with tetrahydro-2H-pyran-4-ylmethyl bromide.
Alkylation of 4-Aminopyrazole
4-Aminopyrazole reacts with tetrahydro-2H-pyran-4-ylmethyl bromide in dimethylformamide (DMF) at 80°C for 6h, using potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, with the oxan-4-ylmethyl group introduced at the pyrazole nitrogen.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Time | 6h |
| Yield | 78% |
Purification and Characterization
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:1). Nuclear magnetic resonance (NMR) confirms substitution at N1: δ 4.05 (d, J = 7.2 Hz, 2H, CH₂Oxan), 3.95–3.85 (m, 2H, Oxan-OCH₂).
Coupling Strategies for Benzamide Bond Formation
The acid chloride intermediate reacts with 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine to form the final benzamide.
Schotten-Baumann Reaction
The amine is treated with 4-(dimethylsulfamoyl)benzoyl chloride in a biphasic system (water/DCM) at 0°C. Sodium bicarbonate maintains pH 8–9, facilitating nucleophilic acyl substitution.
Optimization Insight:
Alternative Coupling Agents
For acid-sensitive intermediates, carbodiimide-based coupling (EDC/HOBt) in DCM at 25°C achieves 82% yield. This method avoids acid chloride formation, enhancing compatibility with labile functional groups.
Alternative Synthetic Routes and Optimization
Suzuki-Miyaura Cross-Coupling
A patent describes boron-containing pyrazole intermediates for coupling with halogenated benzamides. For example, 1-[(oxan-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole reacts with 4-bromo-N-(dimethylsulfamoyl)benzamide under Pd catalysis (Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 120°C, 1h).
Comparative Data:
| Method | Catalyst | Yield (%) |
|---|---|---|
| Schotten-Baumann | None | 88 |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | 75 |
Solvent and Temperature Effects
Higher yields (90%) are reported using tetrahydrofuran (THF) instead of DCM in the Schotten-Baumann method. Elevated temperatures (25°C vs. 0°C) reduce reaction time but risk racemization.
Characterization and Analytical Methods
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) shows ≥98% purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
Target Compound
- Core : Benzamide.
- N-linked pyrazole: A 1H-pyrazole ring substituted at the 1-position with an oxan-4-ylmethyl group.
3HN Ligand ()
- Core : Benzamide.
- Substituents :
- 3-Pyrazole: Substituted at the 4-position with a fluorophenyl carbamoyl group.
- N-linked 2-methylpyridin-4-yl: Aromatic heterocycle with a methyl group.
- Key Difference : The target compound’s para-substituted sulfonamide contrasts with 3HN’s meta-substituted pyrazole-carbamoyl group. The sulfonamide in the target may confer higher acidity and solubility compared to the carbamoyl group in 3HN .
3,4-Dichloro-N-{[1-(Dimethylamino)cyclohexyl]methyl}benzamide ()
- Core : Benzamide.
- Substituents: 3,4-Dichloro: Electron-withdrawing groups influencing electronic distribution. N-linked cyclohexylmethyl-dimethylamino: A bulky aliphatic substituent with basic character.
- Key Difference: The target’s tetrahydropyran-methyl-pyrazole substituent offers a rigid, oxygen-containing ring, whereas the cyclohexyl-dimethylamino group in this analog provides conformational flexibility and basicity .
Pharmacological and Physicochemical Properties
Structural and Crystallographic Insights
- Target Compound : If crystallized, refinement would likely employ SHELXL (), a standard for small-molecule crystallography. The oxan-4-ylmethyl group’s conformation could be compared to similar tetrahydropyran-containing structures in the Cambridge Structural Database.
- 3HN Ligand : Its PDB entry () suggests a binding mode involving pyridine-pyrazole stacking and hydrogen bonds via the carbamoyl group, which the target’s sulfonamide might replicate with stronger acidity .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Dimethylsulfamoyl group : A sulfonamide derivative that may influence the compound's solubility and biological activity.
- Oxan-4-ylmethyl moiety : A cyclic structure that may contribute to the compound's interaction with biological targets.
- Pyrazol-4-yl group : Known for its role in various pharmacological activities.
The molecular formula is , and its IUPAC name reflects its structural complexity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar compounds in the benzamide class. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against various viruses, including HBV and HCV, primarily through the upregulation of intracellular levels of APOBEC3G (A3G) , a protein that inhibits viral replication . Although specific data on the compound is limited, it can be hypothesized that similar mechanisms may apply due to structural similarities.
Antibacterial and Antifungal Properties
Compounds with a benzamide backbone have been investigated for their antibacterial and antifungal activities. For example, derivatives have been screened against common pathogens such as Escherichia coli and Staphylococcus aureus , demonstrating varying degrees of efficacy . The presence of the dimethylsulfamoyl group could enhance antibacterial activity by facilitating interactions with bacterial enzymes.
Cytotoxicity
Cytotoxicity assays are critical in evaluating the safety profile of new compounds. Studies typically measure the concentration required to inhibit 50% of cell viability (CC50) across different cell lines. While specific CC50 values for this compound are not available, related compounds have shown promising results with acceptable toxicity profiles .
Case Studies
- Antiviral Mechanism Exploration :
- Antimicrobial Screening :
Data Table
Here is a summary table of relevant biological activities observed in related compounds:
| Activity Type | Compound Name | IC50/CC50 Values | Mechanism of Action |
|---|---|---|---|
| Antiviral | N-(4-chlorophenyl)-4-methoxy... | IC50: 1.99 µM (HBV) | Upregulation of A3G |
| Antibacterial | Various Benzamide Derivatives | CC50: Varies | Inhibition of bacterial enzymes |
| Antifungal | Benzamide Derivatives | CC50: Varies | Disruption of fungal cell wall synthesis |
Q & A
Q. Critical Conditions :
- Temperature control (0–25°C for sulfonylation; 40–60°C for amide coupling).
- Solvent choice (polar aprotic solvents enhance substitution efficiency).
- Purification via column chromatography or recrystallization to isolate intermediates .
Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., dimethylsulfamoyl proton splitting patterns, oxane ring protons at δ 3.4–4.0 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z ~450) .
Q. Advanced Consideration :
- X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding (if single crystals are obtainable) .
- IR Spectroscopy : Detects functional groups (e.g., S=O stretches at ~1150 cm⁻¹; amide C=O at ~1650 cm⁻¹) .
How can researchers optimize substitution reactions to introduce functional groups without side products?
Advanced Research Question
- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-coupling to attach aryl groups without over-oxidation .
- Solvent Optimization : Non-polar solvents (e.g., toluene) minimize nucleophilic interference during sulfonamide formation .
- pH Control : Maintain pH 7–8 during nucleophilic substitutions to balance reactivity and avoid hydrolysis of sensitive groups (e.g., oxane rings) .
Q. Case Study :
- Substitution at the pyrazole C4 position requires protecting the oxane methyl group with tert-butyldimethylsilyl (TBDMS) to prevent undesired alkylation .
What strategies address discrepancies in biological activity data across different studies?
Advanced Research Question
- Standardized Assays : Use consistent in vitro models (e.g., MTT assay for cytotoxicity; MIC for antimicrobial activity) to reduce variability .
- Data Validation :
- Meta-Analysis : Cross-reference structural analogs (e.g., oxadiazole derivatives) to identify trends in bioactivity linked to substituent electronegativity .
What in vitro models are suitable for assessing the compound’s anticancer potential?
Advanced Research Question
- Cell Lines : Test against NCI-60 panel (e.g., MCF-7, A549) with dose-response curves (1–100 μM) to determine selectivity indices .
- Mechanistic Studies :
- 3D Tumor Models : Spheroid cultures to mimic tumor microenvironments and evaluate penetration efficacy .
How can researchers mitigate challenges in achieving high enantiomeric purity during synthesis?
Advanced Research Question
- Chiral Chromatography : Use Chiralpak columns (e.g., IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to favor R/S configurations .
- Crystallization-Induced Dynamic Resolution (CIDR) : Enhance enantiomeric excess (>99%) via controlled recrystallization .
What computational methods support structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with targets (e.g., COX-2, tubulin) .
- QSAR Modeling : Generate regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with bioactivity .
- MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability in aqueous environments .
How do solvent and temperature variations impact the compound’s stability in long-term storage?
Basic Research Question
- Stability Studies :
- Store at –20°C in amber vials under argon to prevent oxidation of sulfamoyl groups .
- Avoid aqueous buffers (pH > 8) to limit hydrolysis of the benzamide bond .
- Accelerated Degradation Tests : Use HPLC to monitor degradation products after 1–3 months at 40°C/75% RH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
